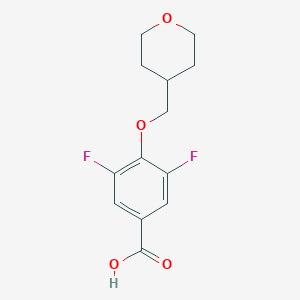

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid

説明

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid (CAS: 1283981-13-4) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₈F₂O₄ and a molecular weight of 272.25 g/mol . The compound features a benzoic acid core substituted with two fluorine atoms at positions 3 and 5, and a tetrahydropyran-4-ylmethoxy group at position 2.

特性

IUPAC Name |

3,5-difluoro-4-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c14-10-5-9(13(16)17)6-11(15)12(10)19-7-8-1-3-18-4-2-8/h5-6,8H,1-4,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEYIKSIZIDXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=C2F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.

Reaction Conditions: The key step involves the esterification of 3,5-difluorobenzoic acid with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the desired product. Common reagents used in this reaction include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid may involve large-scale esterification reactions using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated purification systems further enhances the efficiency of the production process .

化学反応の分析

Types of Reactions

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields benzyl alcohol derivatives.

Substitution: Results in the formation of substituted benzoic acid derivatives.

科学的研究の応用

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

作用機序

The mechanism of action of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid with related derivatives:

Key Observations:

- Electron-Withdrawing Effects : Fluorine atoms at positions 3 and 5 enhance the acidity of the benzoic acid moiety (pKa ~2.5–3.0), while the trifluoroethoxy group further lowers pKa due to its strong electron-withdrawing nature .

- Solubility : The methoxyethoxy substituent (C₁₀H₁₀F₂O₄) likely improves aqueous solubility compared to the hydrophobic tetrahydropyran group .

Biosensor Recognition

A yeast-based biosensor study demonstrated that para-substituted benzoic acid derivatives (e.g., 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid) exhibit stronger recognition than ortho- or meta-substituted analogs. This is attributed to the spatial alignment of the substituent with the biosensor’s binding domain .

Antioxidant Activity

Unlike hydroxylated analogs such as gallic acid (3,4,5-trihydroxybenzoic acid), fluorinated derivatives lack phenolic hydroxyl groups, resulting in negligible antioxidant activity.

Metal Coordination

Benzoic acid derivatives with oxygen-rich substituents (e.g., oxan-4-ylmethoxy) can form stable complexes with lanthanides. This property is exploited in materials science for luminescent or magnetic applications .

生物活性

3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid typically involves nucleophilic aromatic substitution reactions. The introduction of fluorine atoms and the oxan-4-ylmethoxy group onto the benzoic acid framework is crucial for its biological activity. The compound can be synthesized using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. Studies show that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The biological activity of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is believed to be linked to its ability to interact with specific molecular targets. The presence of fluorine and the oxan group enhance its binding affinity to enzymes and receptors involved in inflammatory and microbial pathways. This interaction may lead to modulation of signaling pathways associated with disease processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Activity

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. The results suggest that this compound may act as a potent anti-inflammatory agent.

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 75 |

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid, and what key intermediates are involved?

- Methodological Answer : A typical synthesis begins with a fluorinated benzoic acid derivative, such as 3,5-difluoro-4-hydroxybenzoic acid. The oxan-4-ylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction using oxan-4-ylmethanol. Key intermediates include halogenated precursors (e.g., bromo or chloro derivatives) for regioselective functionalization. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

Q. How stable is 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) show decomposition via hydrolysis of the ether linkage. Use buffered solutions (pH 4–8) for long-term storage. Monitor degradation via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxan-4-ylmethoxy substitution step?

- Methodological Answer :

- Catalyst Screening : Use Pd-catalyzed cross-coupling for sterically hindered substrates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Kinetic Analysis : Track reaction progress via inline IR spectroscopy to identify rate-limiting steps .

Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond lengths or torsional angles)?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data.

- Dynamic NMR : Probe conformational flexibility in solution.

- SHELX Refinement : Adjust thermal parameters and occupancy for disordered regions .

Q. How does the compound’s fluorination pattern influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases (fluorine enhances electronegativity near active sites).

- Metabolic Stability : Compare -labeled analogs in PET imaging to assess in vivo stability.

- Structure-Activity Relationships (SAR) : Modify the oxan-4-ylmethoxy group to balance lipophilicity and solubility .

Q. What are the decomposition pathways under oxidative or photolytic stress?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。